molecular formula C20H20N2O3S B2939437 2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421525-60-1

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2939437
CAS RN: 1421525-60-1
M. Wt: 368.45
InChI Key: HAAYUZXDUVXRLU-UHFFFAOYSA-N
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Description

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BTA-EG6 acts as a potent inhibitor of the proteasome, a key player in protein degradation, and has been found to induce apoptosis in cancer cells.

Scientific Research Applications

Antiprion Activity

Benzamide derivatives, including those with modifications on the acetamido moiety, have been synthesized and evaluated for their potential as antiprion agents. These compounds show binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), suggesting potential therapeutic applications against prion diseases. The research indicates that benzamide derivatives could serve as lead compounds for developing drugs to treat prion-related disorders (Fiorino et al., 2012).

Receptor Binding Site Mapping

In another study, benzamide derivatives were utilized to map the antagonist binding sites of receptors, specifically the tachykinin NK2 receptor. A non-peptidic photoactivatable antagonist containing a diazirine moiety was developed, showcasing the utility of benzamide derivatives in understanding receptor-ligand interactions and contributing to the field of drug design (Kersey et al., 1996).

Pharmaceutical Applications

(R)-Lacosamide, a compound related to acetamido benzamides, has been approved for treating partial-onset seizures. Research into analogues of (R)-lacosamide, including those with isothiocyanate functional groups, aims to identify and target proteins associated with seizure protection, highlighting the pharmaceutical applications of such compounds (Park et al., 2009).

Organic Synthesis and Catalysis

The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO, represents a green chemistry approach to synthesizing valuable chemical intermediates. This method demonstrates the role of acetamido derivatives in facilitating mild and environmentally friendly oxidation reactions (Rafiee et al., 2018).

properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-13-7-6-12-22-19(23)15-26-14-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAYUZXDUVXRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

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